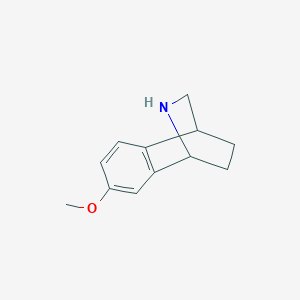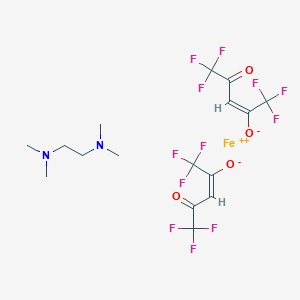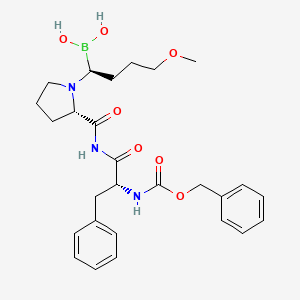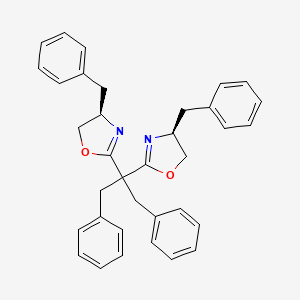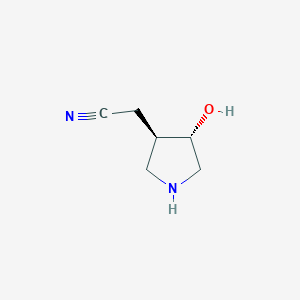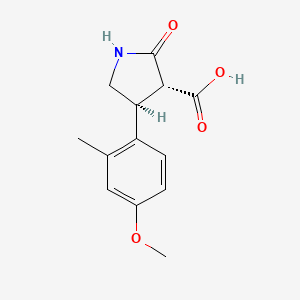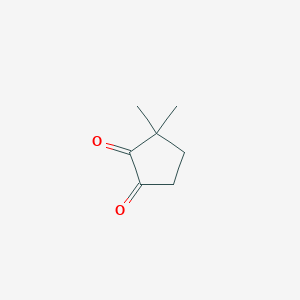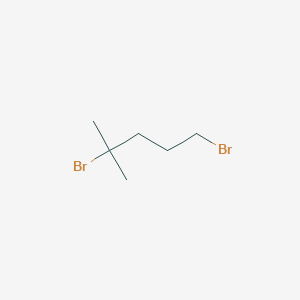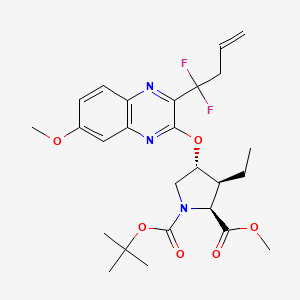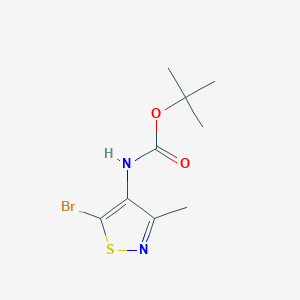
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate: is a chemical compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . This compound is known for its unique structure, which includes a bromine atom and a tert-butyl carbamate group attached to an isothiazole ring. It is used in various scientific research applications due to its reactivity and potential biological activity.
準備方法
The synthesis of tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate typically involves multiple steps:
Bromination: The starting material, 3-methylisothiazole, undergoes bromination to introduce the bromine atom at the 5-position.
Carbamate Formation: The brominated intermediate is then reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale, yield, and purity.
化学反応の分析
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The isothiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate has several scientific research applications:
作用機序
The mechanism of action of tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate involves its interaction with biological molecules. The bromine atom and the isothiazole ring are key functional groups that can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may form covalent bonds with nucleophilic sites in biological molecules .
類似化合物との比較
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-bromo-5-methylisothiazol-3-yl)carbamate: Similar structure but with different substitution patterns on the isothiazole ring.
tert-Butyl (5-bromothiazol-2-yl)carbamate: Contains a thiazole ring instead of an isothiazole ring.
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate: Contains a pyridine ring with a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and a tert-butyl carbamate group, which confer distinct reactivity and potential biological activity.
特性
分子式 |
C9H13BrN2O2S |
|---|---|
分子量 |
293.18 g/mol |
IUPAC名 |
tert-butyl N-(5-bromo-3-methyl-1,2-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C9H13BrN2O2S/c1-5-6(7(10)15-12-5)11-8(13)14-9(2,3)4/h1-4H3,(H,11,13) |
InChIキー |
ZSFRFVFEUXAGNG-UHFFFAOYSA-N |
正規SMILES |
CC1=NSC(=C1NC(=O)OC(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


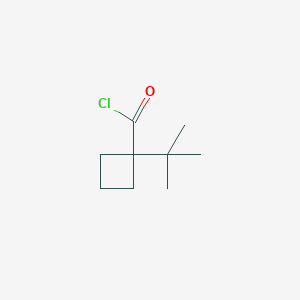
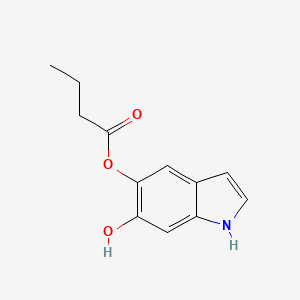
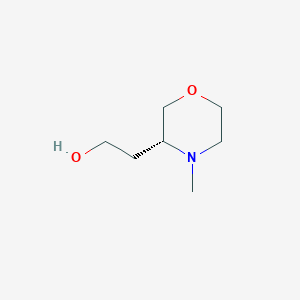
![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] hydrochloride](/img/structure/B12944157.png)
